![molecular formula C13H15ClO B2379477 [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287273-24-7](/img/structure/B2379477.png)
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol, also known as CPME, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. CPME belongs to the class of compounds called bicyclic monoterpenoids, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is not fully understood. However, it is believed to exert its therapeutic effects through modulation of various signaling pathways in the body. [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol also increases the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to be stable under various conditions, making it suitable for use in in vitro and in vivo studies. However, one limitation of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol. One area of research is the development of more efficient synthesis methods to obtain [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol in larger quantities. Another area of research is the investigation of the potential therapeutic effects of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol in various disease models. Additionally, further studies are needed to elucidate the exact mechanism of action of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol and to identify its molecular targets.
Méthodes De Synthèse
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized through a multistep process that involves the reaction of 2-chlorobenzyl chloride with norbornene, followed by hydrogenation and reduction of the resulting intermediate. The final product is obtained as a white crystalline solid with a melting point of 85-87°C.
Applications De Recherche Scientifique
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and antitumor activities. [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-11-4-2-1-3-10(11)5-12-6-13(7-12,8-12)9-15/h1-4,15H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVXUEMXWGNDAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)
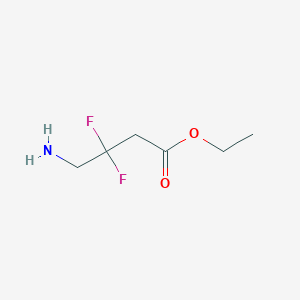

![4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B2379401.png)
![[1-Methyl-5-(piperidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2379402.png)
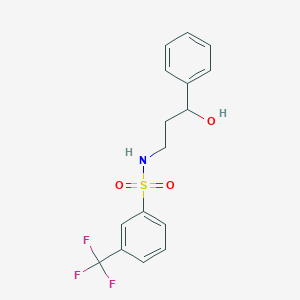
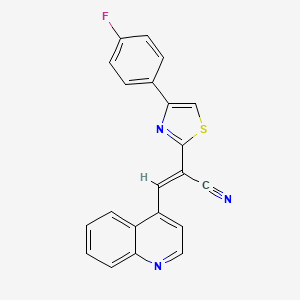
![2-Hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B2379405.png)
![1-[(3,5-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2379407.png)

![[1-(2-Pyridinyl)propyl]amine dihydrochloride](/img/structure/B2379409.png)
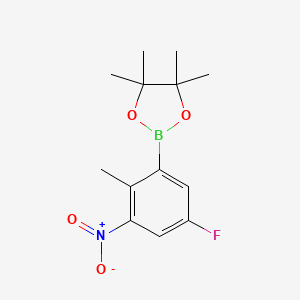
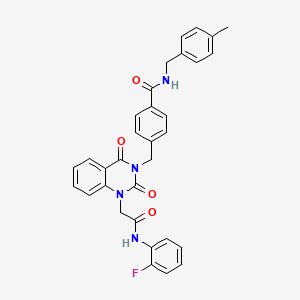
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2379415.png)